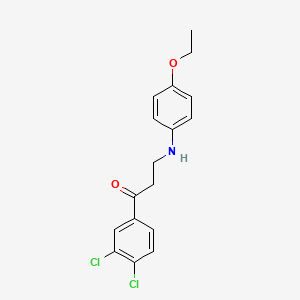

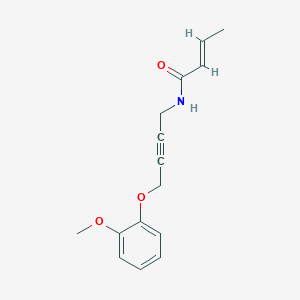

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone, also known as 4-Ethoxy-3,4-dichloroaniline, is a chemical compound found in a variety of products, including dyes, plastics, and pharmaceuticals. It is a colorless, odorless, and water-soluble solid. 4-Ethoxy-3,4-dichloroaniline has a wide range of applications in the scientific and industrial fields.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Initiators

One relevant area of research involves the synthesis of organic compounds and their applications as initiators in polymerization processes. For instance, the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane demonstrates the preparation of an anion polymerization initiator, showcasing methodologies that might be adaptable for compounds like 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone (Feng, 2005).

Cytotoxic Agents

In the pharmaceutical sector, the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents provides insight into the medicinal chemistry applications of similar compounds. These compounds were synthesized via Mannich reactions, indicating a pathway that could be explored for the synthesis and application of 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone in therapeutic contexts (Mete, Gul, & Kazaz, 2007).

Catalytic Arylation and Alkenylation

The iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents highlight a method of modifying organic molecules that could be relevant for functionalizing or altering the chemical structure of 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone to enhance its properties or applications (Ilies et al., 2017).

Material Science and Spectroscopy

Studies on polymorphism, such as the spectroscopic and diffractometric study of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, offer insights into solid-state characterization techniques. These techniques could be applicable in analyzing the physical properties of 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone, potentially informing its storage, stability, or formulation (Vogt et al., 2013).

Corrosion Inhibition

The examination of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion in hydrochloric acid highlights an industrial application of organic compounds. Such research could point to potential uses of 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone in corrosion prevention or material protection (Olasunkanmi & Ebenso, 2019).

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-ethoxyanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-4-13(5-7-14)20-10-9-17(21)12-3-8-15(18)16(19)11-12/h3-8,11,20H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFJOJCWIDHDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)